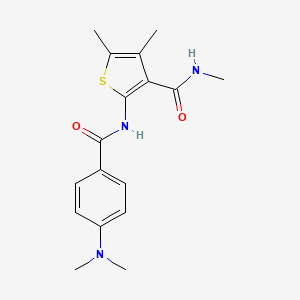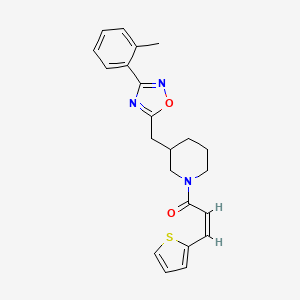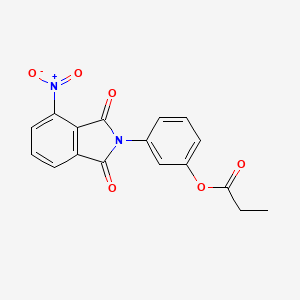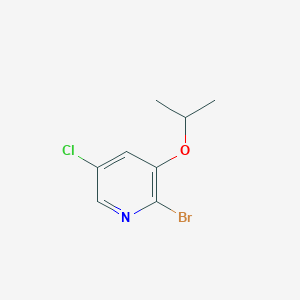
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and has been used as a tool to study the role of HDACs in various biological processes. HDACs are enzymes that play a role in the regulation of gene expression and have been implicated in various diseases including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use as an anti-cancer agent. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole in lab experiments is its specificity towards HDACs. This compound has been shown to selectively inhibit the activity of certain HDACs and has been used as a tool to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but its toxicity towards normal cells needs to be further studied.
Orientations Futures
There are several future directions for the study of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole. One direction is the further study of its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use in the treatment of various types of cancer. Another direction is the study of its potential use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the development of more selective HDAC inhibitors is an area of future research.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its specificity towards HDACs makes it a useful tool for studying the role of these enzymes in various biological processes. Further studies are needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 2-thiophenecarboxaldehyde in the presence of sodium methoxide followed by tosylation with tosyl chloride. This method yields the desired compound in good yields and has been used in various studies.
Applications De Recherche Scientifique
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes and has been used as a tool to study the role of these enzymes in various biological processes. Some of the areas where this compound has been studied include cancer research, neuroscience, and infectious diseases.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVCVFIKSAIIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)


![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)


